4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzoyl group, a dimethylamino propyl chain, a hydroxy group, and a propoxyphenyl group, all attached to a pyrrolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorobenzoic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with other reagents to form the final compound. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chlorobenzoyl group may produce a benzyl derivative.
Scientific Research Applications
4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoyl CoA ligase: An enzyme that catalyzes the formation of 4-chlorobenzoyl-CoA.
3-(dimethylamino)propyl benzoate: A structural derivative of benzoic acids.
Uniqueness
4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29ClN2O4 |
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Molecular Weight |
457.0 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29ClN2O4/c1-4-15-32-20-8-5-7-18(16-20)22-21(23(29)17-9-11-19(26)12-10-17)24(30)25(31)28(22)14-6-13-27(2)3/h5,7-12,16,22,29H,4,6,13-15H2,1-3H3/b23-21+ |
InChI Key |
YQBQHKLISLIULI-XTQSDGFTSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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